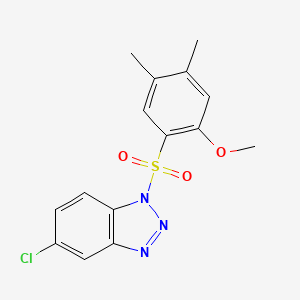![molecular formula C25H18FNO3 B2495208 1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632304-86-0](/img/structure/B2495208.png)
1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related dihydrochromeno[2,3-c]pyrrole-3,9-diones involves multicomponent processes that allow for the diversification of the core structure with various substituents. An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process has been presented, demonstrating the compatibility with a wide range of substituents and paving the way for the practical synthesis of compounds like the one under mild conditions (Vydzhak et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione reveals a planar chromophore system, often with aromatic substituents at key positions. These structures are characterized by their strong fluorescence and distinct optical properties due to the conjugated system and the presence of electron-donating and withdrawing groups. Detailed structural analyses are typically performed using X-ray crystallography, providing insights into the conformational preferences and intermolecular interactions of these compounds (Pandi et al., 2001).
科学的研究の応用
Highly Luminescent Polymers
One significant application of derivatives related to the specified chemical structure involves the synthesis of highly luminescent polymers. These polymers, containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibit strong fluorescence and high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The synthesis utilizes palladium-catalyzed Suzuki coupling, highlighting their potential in creating materials with desired optical properties for electronic applications (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
Another related application is found in photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole and phenylene units. These polymers are synthesized through palladium-catalyzed aryl-aryl coupling reactions, resulting in materials that exhibit strong photoluminescence. Their good solubility and processability into thin films suggest potential uses in electronic devices, further underscoring the versatility of pyrrolo[3,4-c]pyrrole derivatives in material science (Beyerlein & Tieke, 2000).
Anti-HIV-1 Activity
In the realm of medicinal chemistry, derivatives resembling the queried chemical structure have been explored for their anti-HIV-1 activities. Novel compounds based on the pyrrolo[3,4-c]pyrazole-4,6-dione scaffold demonstrate potent antiviral potencies against HIV-1, highlighting the potential of these chemical frameworks in drug discovery and development for infectious diseases (Liu et al., 2016).
Corrosion Inhibition
Pyrrolo[3,4-c]pyrrole derivatives have also been evaluated as corrosion inhibitors for carbon steel in acidic media. These compounds exhibit significant inhibition efficiencies, potentially applicable in industrial processes requiring corrosion protection. The detailed electrochemical studies provide insights into the mechanism of action, suggesting that these compounds adsorb on the steel surface, protecting it from corrosive environments (Zarrouk et al., 2015).
Optical and Electronic Properties
Research into diketopyrrolopyrrole (DPP) derivatives, closely related to the compound , has led to the discovery of materials with significant optical and electronic properties. These include compounds with high fluorescence quantum yields and two-photon absorption cross-section values, suitable for applications in optoelectronics and fluorescence microscopy (Krzeszewski et al., 2014).
特性
IUPAC Name |
1-(4-fluorophenyl)-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO3/c26-18-12-10-17(11-13-18)22-21-23(28)19-8-4-5-9-20(19)30-24(21)25(29)27(22)15-14-16-6-2-1-3-7-16/h1-13,22H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXDZJCLMBQERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)
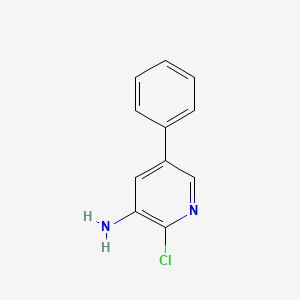
![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)
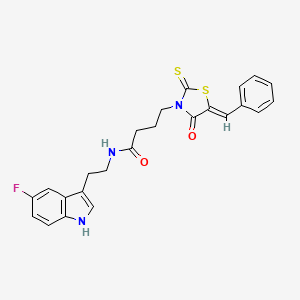
![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)
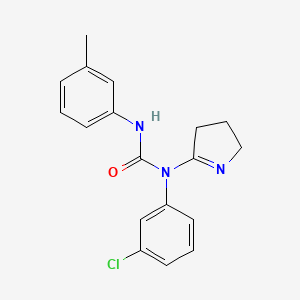
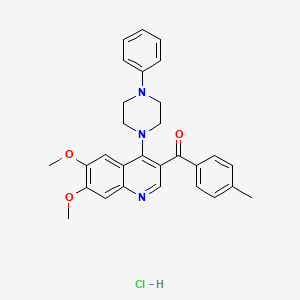
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
